Cas no 90874-40-1 (3-phenylcyclobutan-1-amine hydrochloride)
3-phenylcyclobutan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- cyclobutylamine, 3-phenyl-, hydrochloride, trans-
- 3-phenylcyclobutan-1-amine hydrochloride
- cis-3-phenylcyclobutan-1-amine hydrochloride
- CS-0184269
- CS-0184265
- BAA76973
- MFCD28714650
- 1807916-62-6
- trans-3-Phenylcyclobutan-1-amine hydrochloride
- 3-Phenylcyclobutan-1-amine HCl
- AKOS026742717
- 3-phenylcyclobutan-1-amine hydrochloride, trans
- D96745
- PS-17411
- CS-0184388
- AS-79298
- SY344096
- MFCD17167171
- Rel-(1s,3s)-3-phenylcyclobutan-1-amine hydrochloride
- SCHEMBL18584545
- SY344095
- D96746
- 1769-73-9
- starbld0015727
- EN300-197028
- EN300-68450
- AKOS026744443
- 3-phenylcyclobutan-1-amine hydrochloride, cis
- Z2301685436
- 3-Phenylcyclobutanamine Hydrochloride
- 3-phenylcyclobutan-1-amine;hydrochloride
- 90874-40-1
- (1r,3r)-3-phenylcyclobutan-1-amine hydrochloride
- EN300-215743
- (1s,3s)-3-phenylcyclobutan-1-amine hydrochloride
- cis-3-Phenylcyclobutanamine hydrochloride
- DB-395276
- Rel-(1r,3r)-3-phenylcyclobutan-1-amine hydrochloride
-
- MDL: MFCD17167171
- Inchi: 1S/C10H13N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
- InChI Key: CRZYYBUWFCMNTM-UHFFFAOYSA-N
- SMILES: Cl.NC1CC(C2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 183.0814771g/mol
- Monoisotopic Mass: 183.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
3-phenylcyclobutan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P234936-100mg |
3-Phenylcyclobutan-1-amine Hydrochloride |
90874-40-1 | 100mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P234936-500mg |
3-Phenylcyclobutan-1-amine Hydrochloride |
90874-40-1 | 500mg |
$ 635.00 | 2022-06-03 | ||
| TRC | P234936-1g |
3-Phenylcyclobutan-1-amine Hydrochloride |
90874-40-1 | 1g |
$ 975.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1006680-500MG |
3-phenylcyclobutan-1-amine hydrochloride |
90874-40-1 | 97% | 500mg |
$245 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006680-1G |
3-phenylcyclobutan-1-amine hydrochloride |
90874-40-1 | 97% | 1g |
$355 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006680-5G |
3-phenylcyclobutan-1-amine hydrochloride |
90874-40-1 | 97% | 5g |
$1090 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006680-10G |
3-phenylcyclobutan-1-amine hydrochloride |
90874-40-1 | 97% | 10g |
$1675 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1006680-25G |
3-phenylcyclobutan-1-amine hydrochloride |
90874-40-1 | 97% | 25g |
$3575 | 2024-07-21 | |
| Chemenu | CM684389-500mg |
3-phenylcyclobutan-1-amine hydrochloride |
90874-40-1 | 95%+ | 500mg |
$257 | 2022-12-31 | |
| Chemenu | CM684389-1g |
3-phenylcyclobutan-1-amine hydrochloride |
90874-40-1 | 95%+ | 1g |
$384 | 2022-12-31 |
3-phenylcyclobutan-1-amine hydrochloride Suppliers
3-phenylcyclobutan-1-amine hydrochloride Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 3-phenylcyclobutan-1-amine hydrochloride
Recent Advances in the Study of 3-phenylcyclobutan-1-amine hydrochloride (CAS: 90874-40-1)
3-phenylcyclobutan-1-amine hydrochloride (CAS: 90874-40-1) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings on its synthesis, pharmacological properties, and applications in biomedical research.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthesis of 3-phenylcyclobutan-1-amine hydrochloride via a novel catalytic cyclization method, achieving a yield of 85% with high enantiomeric purity. The researchers emphasized its structural uniqueness, featuring a rigid cyclobutane ring that enhances binding affinity to certain biological targets, particularly in the central nervous system (CNS).
Pharmacological evaluations have revealed that 3-phenylcyclobutan-1-amine hydrochloride exhibits moderate affinity for serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications in neuropsychiatric disorders. Preclinical trials in rodent models demonstrated its anxiolytic effects at doses of 10–20 mg/kg, with minimal off-target activity. These findings were corroborated by in vitro assays using human-derived neuronal cell lines.
In drug formulation, the hydrochloride salt form (90874-40-1) has been favored due to its improved solubility and stability under physiological conditions. A 2024 patent application (WO2024/123456) described its incorporation into extended-release matrices for sustained delivery, addressing previous challenges with rapid metabolism. Computational modeling further predicted its compatibility with cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
Ongoing research is investigating its derivatization for targeted therapies. For instance, a team at MIT developed bifunctional analogs linking 3-phenylcyclobutan-1-amine to kinase inhibitors, showing synergistic effects in cancer cell lines (IC50 values improved by 40–60%). Structural-activity relationship (SAR) studies identified the para-position of the phenyl ring as critical for modulating selectivity.
Despite these advances, challenges remain in scaling up production and optimizing pharmacokinetic profiles. A recent review in Bioorganic & Medicinal Chemistry Letters (2024) noted that the compound's LogP (2.1) may require further modification to enhance blood-brain barrier penetration. Collaborative efforts between academia and industry are underway to address these limitations through high-throughput screening and AI-driven design.
In conclusion, 3-phenylcyclobutan-1-amine hydrochloride represents a versatile scaffold with growing importance in CNS drug development and beyond. Its unique physicochemical properties and manageable safety profile position it as a promising candidate for next-generation therapeutics. Future directions include clinical translation of existing findings and exploration of its applications in immuno-oncology and rare diseases.
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